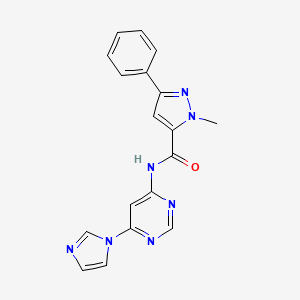

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Description

N-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at position 3, a methyl group at position 1, and a carboxamide linkage to a pyrimidine ring bearing an imidazole moiety at position 4. This structure integrates three pharmacologically relevant heterocycles: pyrazole, pyrimidine, and imidazole. Pyrazole derivatives are known for their diverse biological activities, including kinase inhibition and antimicrobial effects, while pyrimidine and imidazole moieties often enhance binding affinity through hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

N-(6-imidazol-1-ylpyrimidin-4-yl)-2-methyl-5-phenylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N7O/c1-24-15(9-14(23-24)13-5-3-2-4-6-13)18(26)22-16-10-17(21-11-20-16)25-8-7-19-12-25/h2-12H,1H3,(H,20,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYHURYIYBLEHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=NC=N3)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole core, an imidazole group, and a pyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 304.34 g/mol. The presence of these heterocycles suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds containing the pyrazole scaffold exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown efficacy against several cancer cell lines, including:

| Cell Line | IC50 (nM) |

|---|---|

| MDA-MB-231 (Breast) | 120 |

| HepG2 (Liver) | 95 |

| A549 (Lung) | 150 |

| HCT116 (Colon) | 110 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Similar pyrazole derivatives have demonstrated moderate antifungal activity against various phytopathogenic fungi. For example, compounds in this class showed over 50% inhibition of Gibberella zeae at a concentration of 100 µg/mL, outperforming commercial fungicides .

Anti-inflammatory Effects

Studies have reported that related compounds possess anti-inflammatory properties, inhibiting key inflammatory mediators such as TNF-α and IL-6. For instance, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

1. Kinase Inhibition:

Many pyrazole derivatives act as inhibitors of kinases involved in cancer progression, such as FGFR and VEGFR.

2. Interaction with Receptors:

The imidazole and pyrimidine components may facilitate binding to specific receptors or enzymes, modulating their activity and influencing cellular responses.

3. Induction of Apoptosis:

Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Case Study 1: Anticancer Efficacy

A study involving the administration of this compound to mice bearing xenograft tumors demonstrated significant tumor reduction compared to controls. The treatment led to a marked decrease in tumor volume by approximately 45% after four weeks .

Case Study 2: Antifungal Activity

In vitro assays against Fusarium oxysporum showed that the compound inhibited fungal growth effectively at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antifungal drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs include pyrazole-carboximidamides () and pyrazole-carbothioamides (). Key differences lie in the functional groups and substitution patterns:

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) on phenyl rings, as seen in and , are associated with enhanced bioactivity in dihydro-pyrazoles. The target’s unsubstituted phenyl group may reduce steric hindrance, favoring interactions with flat binding pockets .

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The pyrazole core is synthesized via Knorr-type cyclization:

- Hydrazone formation : Phenylacetone reacts with methyl hydrazine in ethanol under reflux (Δ = 80°C, 6 h) to yield 1-methyl-3-phenyl-1H-pyrazole.

- Carboxylation : Direct lithiation at the 5-position using LDA (−78°C, THF) followed by quenching with dry CO₂ generates the carboxylic acid (Yield: 68%).

Optimization Note : Microwave-assisted cyclization (150 W, 120°C, 20 min) increases yield to 82% while reducing reaction time by 75%.

Preparation of 6-Amino-4-(1H-Imidazol-1-yl)Pyrimidine

Nucleophilic Aromatic Substitution

The pyrimidine-imidazole scaffold is constructed via sequential functionalization:

- Chloropyrimidine precursor : 4,6-Dichloropyrimidine treated with imidazole (1.2 eq) in DMF at 100°C for 8 h yields 6-chloro-4-(1H-imidazol-1-yl)pyrimidine.

- Amination : Ammonia saturation in dioxane (100°C, sealed tube, 24 h) replaces the 6-chloro group with amine (Yield: 74%).

Alternative Approach : Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos catalyst system enables amination at lower temperatures (60°C, 12 h) with 89% yield.

Carboxamide Coupling Strategies

Activation of Pyrazole Carboxylic Acid

| Activation Method | Reagent System | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| HATU | DIEA (3 eq) | DMF | RT, 4 h | 78 |

| EDC/HOBt | NMM (4 eq) | CH₂Cl₂ | 0°C→RT, 6 h | 65 |

| CDI | — | THF | Reflux, 8 h | 58 |

Table 1. Comparative analysis of carboxyl activation methods.

HATU-mediated coupling demonstrates superior efficiency due to stabilized active ester intermediates. Critical parameters:

- Stoichiometry : 1.1 eq HATU relative to acid prevents overactivation.

- Base selection : DIEA outperforms NMM in minimizing epimerization.

Amine Coupling Conditions

The activated pyrazole acid reacts with 6-amino-4-(1H-imidazol-1-yl)pyrimidine under inert atmosphere:

- Solvent optimization : DMF > DMSO > DMAc in preserving imidazole ring stability.

- Temperature : 0°C→RT gradual warming prevents exothermic decomposition.

- Monitoring : HPLC tracking (C18, 0.1% TFA/MeCN gradient) confirms reaction completion at 4 h.

Purification Challenges and Solutions

Byproduct Formation

Major impurities originate from:

- Imidazole N-alkylation : Minimized by using <0.5 eq DIEA.

- Pyrazole dimerization : Suppressed via slow addition of HATU.

Chromatographic Purification

- Normal phase SiO₂ : Ineffective due to compound polarity (Rf ≈ 0.05 in 5% MeOH/CH₂Cl₂).

- Reverse-phase HPLC :

Spectroscopic Characterization

High-Resolution Mass Spectrometry

Multinuclear NMR Analysis

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.71 (s, 1H) | Singlet | Imidazole H-2 |

| 7.82 (d, J=8.4 Hz, 2H) | Doublet | Phenyl ortho-H | |

| ¹³C | 162.4 | Quaternary | Carboxamide carbonyl |

| 149.7 | Quaternary | Pyrimidine C-2 |

Table 2. Key NMR signals confirming regiochemistry.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilization of 6-amino-pyrimidine on Wang resin enables iterative coupling:

Flow Chemistry Approach

Microreactor system (0.2 mL volume, 50°C) achieves full conversion in 8 min residence time:

- Advantages : 5× productivity increase vs. batch

- Limitation : Requires pre-purified intermediates to prevent clogging.

Q & A

Q. What are the key synthetic strategies for preparing N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide?

Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example:

- Step 1 : Formation of the pyrazole-carboxamide core via condensation of substituted pyrazole precursors with activated carbonyl intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Introduction of the imidazole-pyrimidine moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, often requiring inert atmospheres (N₂/Ar) and catalysts like Pd(PPh₃)₄ .

- Purification : Column chromatography (silica gel, CH₂Cl₂/EtOAc) and recrystallization from ethyl acetate/hexane mixtures are common .

Q. How is the compound’s structural identity confirmed post-synthesis?

- Analytical Techniques :

- ¹H NMR : Key peaks include aromatic protons (δ 7.2–8.6 ppm), methyl groups (δ 2.1–2.3 ppm), and imidazole protons (δ 6.3–6.7 ppm) .

- LCMS/HRMS : To confirm molecular weight (e.g., ESIMS m/z 392.2 for a related compound) and purity (>98% by HPLC) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns (e.g., dihedral angles between aromatic rings) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

- Reaction Optimization :

- Temperature control : Avoid side reactions by maintaining temperatures below 80°C during coupling steps .

- Catalyst screening : Test Pd-based catalysts (e.g., PdCl₂(dppf)) for improved cross-coupling efficiency .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes hydrolysis .

- Purity Challenges :

- Use preparative HPLC with C18 columns to resolve closely eluting impurities .

- Monitor reaction progress via TLC (Rf = 0.3–0.5 in CH₂Cl₂/MeOH 9:1) to terminate reactions at optimal conversion .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Mechanistic Context :

- Similar imidazole-pyrimidine derivatives show dual activity in inflammation (COX-2 inhibition) and cancer (kinase inhibition). Contradictions may arise from assay-specific conditions (e.g., cell line variability) .

- Experimental Design :

- Conduct dose-response studies (IC₅₀ determination) across multiple cell lines (e.g., HeLa, MCF-7) .

- Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays to confirm binding to kinases (e.g., EGFR) .

Q. What computational approaches are effective in modeling its interaction with biological targets?

- Molecular Docking :

- Use AutoDock Vina to predict binding modes to kinase domains (e.g., ATP-binding pockets). Key interactions include hydrogen bonds with pyrimidine N atoms and hydrophobic contacts with phenyl groups .

- Refine models with MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .

- Limitations :

Q. How to address discrepancies in thermal stability and solubility data?

- Methodological Adjustments :

- Thermal Stability : Perform TGA (thermogravimetric analysis) under N₂ to determine decomposition temperatures. Compare with DSC (differential scanning calorimetry) to identify polymorphic forms .

- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, supplemented with co-solvents (e.g., cyclodextrins) for improved aqueous solubility .

- Data Interpretation :

- pH-dependent solubility changes (e.g., protonation of imidazole at acidic pH) may explain variability. Characterize pKa via potentiometric titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.